3-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
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Description
3-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is an organic compound with the molecular formula C17H13N3O3S2 . Its CAS number is 896357-18-9 .
Molecular Structure Analysis
The InChI string of this compound is InChI=1S/C17H13N3O3S2/c1-24-14-4-2-3-12(9-14)16(21)19-17-18-15(10-25-17)11-5-7-13(8-6-11)20(22)23/h2-10H,1H3,(H,18,19,21) .Scientific Research Applications
Gelation Behavior
3-(Methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide derivatives have been investigated for their potential in gelation. Specifically, the role of methyl functionality and multiple non-covalent interactions in influencing gelation behavior was studied, highlighting the compound's potential in the field of crystal engineering and materials science (Yadav & Ballabh, 2020).
Anticancer Activity
Several derivatives of this compound have been synthesized and evaluated for their anticancer properties. These derivatives displayed promising activity against various cancer cell lines, indicating their potential use in cancer therapy (Ravinaik et al., 2021).
Synthesis and Complex Formation
Research has also focused on the synthesis of related compounds and their ability to form complexes with various metals. These studies provide insights into the compound's potential applications in coordination chemistry and material sciences (Adhami et al., 2012).
Antimicrobial Properties
Compounds closely related to this compound have been shown to possess antimicrobial properties. This suggests potential applications in the development of new antimicrobial agents (Bikobo et al., 2017).
Anti-Infective Drug Potential
Some derivatives of the compound have been identified as part of the thiazolide class, demonstrating broad-spectrum activity against various infectious agents. This suggests potential applications in the development of new anti-infective drugs (Müller et al., 2006).
Electrochemical Applications
Derivatives of this compound have been studied for their electrochemical behavior, indicating potential applications in electrochemistry and material science (Beloglazkina et al., 2007).
Properties
IUPAC Name |
3-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-24-14-4-2-3-12(9-14)16(21)19-17-18-15(10-25-17)11-5-7-13(8-6-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVSLPNDWYOUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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